molecular formula C17H14ClN5O2 B610713 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea CAS No. 249889-64-3

1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea

Cat. No.: B610713
CAS No.: 249889-64-3
M. Wt: 355.8 g/mol
InChI Key: BKZHSJNLPPAJKB-UHFFFAOYSA-N
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Description

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea is a naphthyridine derivative.

Scientific Research Applications

Conformational Studies in Urea-Based Assemblies

A study by Phukan and Baruah (2016) explored the conformational adjustments in urea-based assemblies, specifically examining derivatives like 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea. This research contributes to understanding the structural behavior of urea derivatives, which is crucial for applications in material science and molecular engineering Phukan and Baruah, 2016.

Role as Aurora Kinase Inhibitors

Defaux et al. (2014) investigated (1,5‐naphthyridin‐4‐yl)ureas as a novel class of Aurora kinase inhibitors, relevant for treating malignant diseases due to pathological cell proliferation. This research highlights the potential therapeutic applications of urea derivatives in oncology Defaux et al., 2014.

Application in c-Met Kinase Inhibition

Wang et al. (2013) conducted a comprehensive study on 1,6-naphthyridine derivatives, demonstrating their efficacy as c-Met kinase inhibitors. These findings are significant for developing new treatments for cancers where c-Met plays a crucial role Wang et al., 2013.

Antagonist Properties in Orexin-1 Receptors

Bonaventure et al. (2015) examined a specific urea compound as a selective antagonist of the orexin-1 receptor. This research contributes to the understanding of complex emotional behaviors and offers potential therapeutic applications in psychiatry Bonaventure et al., 2015.

Synthesis and Biological Activity

Ling et al. (2008) explored the synthesis and biological activity of thiazolyl urea derivatives, revealing their potential as antitumor agents. This synthesis pathway and biological evaluation provide insights into the development of new cancer treatments Ling et al., 2008.

Anti-Obesity and Anti-Diabetic Effects

Haynes et al. (2002) studied the effects of a urea compound on obesity in mice, demonstrating its potential as an anti-obesity and anti-diabetic agent. This research contributes to the development of new treatments for metabolic disorders Haynes et al., 2002.

Antimicrobial Activity and Cytotoxicity

Shankar et al. (2017) synthesized novel urea derivatives and evaluated their antimicrobial activity and cytotoxicity. This research is significant for the development of new antimicrobial agents Shankar et al., 2017.

Applications in Fluorescent Chemosensors

Yao et al. (2018) developed a compound based on naphthyridine and benzothiazole groups for use as a fluorescent chemosensor for Al 3+ and Fe 3+. This application is important in environmental monitoring and analytical chemistry Yao et al., 2018.

Applications in DNA-Binding Compounds

Okuma et al. (2014) synthesized dibenzo[b,h][1,6]naphthyridines, demonstrating their application as fluorescent DNA-binding compounds. This research is significant for molecular biology and genetic research Okuma et al., 2014.

Development of Anticancer Agents

Ruchelman et al. (2003) studied 5H-Dibenzo[c,h]1,6-naphthyridine-6-ones, highlighting their potential as topoisomerase I-targeting anticancer agents. This research contributes to the development of novel anticancer therapies Ruchelman et al., 2003.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea involves the reaction of 2-methylbenzo[d]oxazole with 4-amino-1,5-naphthyridine in the presence of a coupling agent to form the intermediate product, which is then treated with urea to obtain the final product.", "Starting Materials": [ "2-methylbenzo[d]oxazole", "4-amino-1,5-naphthyridine", "coupling agent", "urea" ], "Reaction": [ "Step 1: 2-methylbenzo[d]oxazole is reacted with the coupling agent and 4-amino-1,5-naphthyridine in a suitable solvent to form the intermediate product.", "Step 2: The intermediate product is then treated with urea in the presence of a suitable catalyst to obtain the final product, 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea." ] }

CAS No.

249889-64-3

Molecular Formula

C17H14ClN5O2

Molecular Weight

355.8 g/mol

IUPAC Name

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea;hydrochloride

InChI

InChI=1S/C17H13N5O2.ClH/c1-10-20-12-5-4-11(9-15(12)24-10)21-17(23)22-14-6-8-18-13-3-2-7-19-16(13)14;/h2-9H,1H3,(H2,18,21,22,23);1H

InChI Key

BKZHSJNLPPAJKB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4.Cl

Appearance

white to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB334867;  SB334867;  SB 334867;  SB334867 HCl;  SB334867 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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